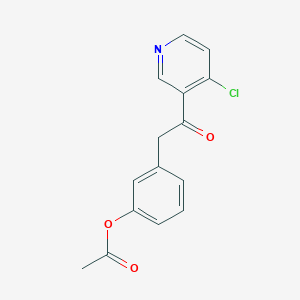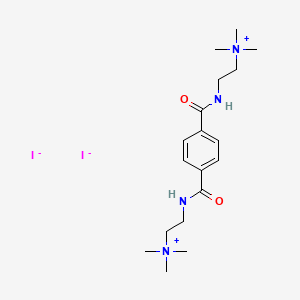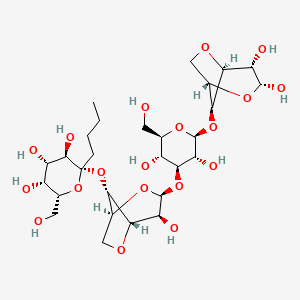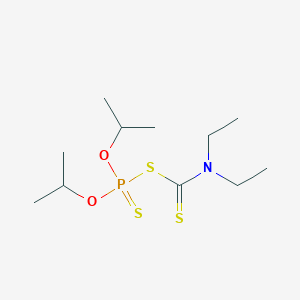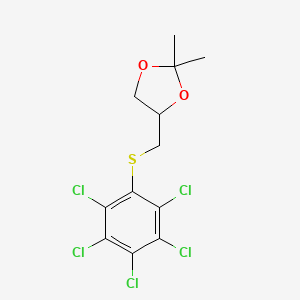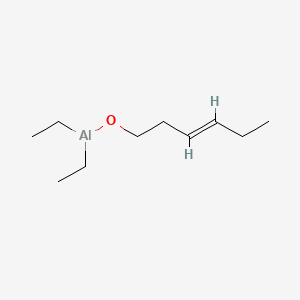
Aluminum, diethyl((3E)-3-hexen-1-olato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, diethyl((3E)-3-hexen-1-olato)- is an organoaluminum compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features an aluminum center coordinated to diethyl groups and a (3E)-3-hexen-1-olato ligand, which imparts distinct reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aluminum, diethyl((3E)-3-hexen-1-olato)- typically involves the reaction of diethylaluminum chloride with (3E)-3-hexen-1-ol in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species. The general reaction scheme is as follows:
Al(C2H5)2Cl+(3E)-3-hexen-1-ol→Al(C2H5)2((3E)-3-hexen-1-olato)+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Aluminum, diethyl((3E)-3-hexen-1-olato)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other oxidation products.
Reduction: It can participate in reduction reactions, often involving the reduction of other substrates.
Substitution: The diethyl and (3E)-3-hexen-1-olato ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using suitable nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aluminum oxides, while reduction can produce various reduced aluminum species.
Scientific Research Applications
Aluminum, diethyl((3E)-3-hexen-1-olato)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of advanced materials and coatings, as well as in flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of aluminum, diethyl((3E)-3-hexen-1-olato)- involves its ability to coordinate with various substrates and facilitate chemical transformations. The aluminum center acts as a Lewis acid, activating substrates and promoting reactions through coordination and electron transfer processes. The (3E)-3-hexen-1-olato ligand can also participate in these reactions, providing additional reactivity and functionality.
Comparison with Similar Compounds
Similar Compounds
Aluminum diethylphosphinate: Another organoaluminum compound with flame retardant properties.
Aluminum trihydrate: Commonly used in flame retardants and as a filler in various materials.
Aluminum monochloride: An aluminum compound with different reactivity and applications.
Properties
CAS No. |
68900-84-5 |
|---|---|
Molecular Formula |
C10H21AlO |
Molecular Weight |
184.25 g/mol |
IUPAC Name |
diethyl-[(E)-hex-3-enoxy]alumane |
InChI |
InChI=1S/C6H11O.2C2H5.Al/c1-2-3-4-5-6-7;2*1-2;/h3-4H,2,5-6H2,1H3;2*1H2,2H3;/q-1;;;+1/b4-3+;;; |
InChI Key |
OUDHIMUQHBSXND-FHJHGPAASA-N |
Isomeric SMILES |
CC/C=C/CCO[Al](CC)CC |
Canonical SMILES |
CCC=CCCO[Al](CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


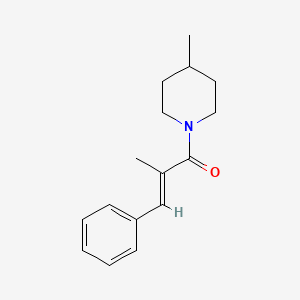
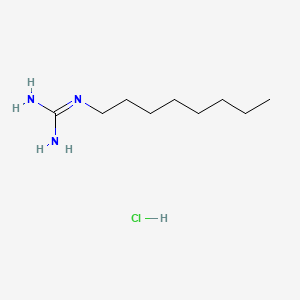

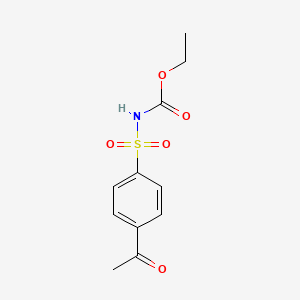
![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
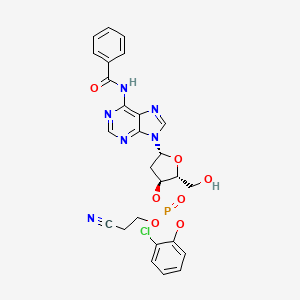
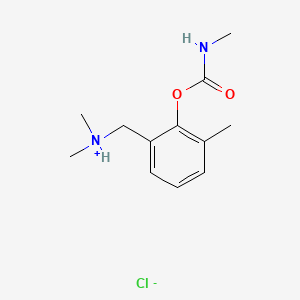
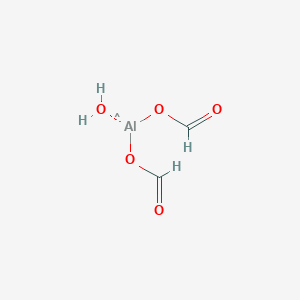
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
